6-Fluoro-3-(piperidin-3-yl)-1H-indole
Overview
Description
6-Fluoro-3-(piperidin-3-yl)-1H-indole is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of a fluorine atom at the 6th position and a piperidin-3-yl group at the 3rd position of the indole ring makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-(piperidin-3-yl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoroindole and piperidine.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction temperature is maintained between 0°C to 100°C, depending on the specific reaction conditions.
Catalysts and Reagents: Common reagents used in the synthesis include strong bases like sodium hydride or potassium tert-butoxide, and solvents such as dimethylformamide or tetrahydrofuran.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with automated control systems to ensure consistent reaction conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-(piperidin-3-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound-2-carboxylic acid, while reduction may produce 6-fluoro-3-(piperidin-3-yl)-1H-indoline.
Scientific Research Applications
6-Fluoro-3-(piperidin-3-yl)-1H-indole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Biological Studies: The compound is studied for its interactions with biological targets such as enzymes and receptors.
Chemical Biology: It is used in chemical biology to study the effects of fluorine substitution on the biological activity of indole derivatives.
Pharmaceutical Industry: The compound is explored for its potential use in the development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 6-Fluoro-3-(piperidin-3-yl)-1H-indole involves its interaction with specific molecular targets in the body. The fluorine atom at the 6th position can enhance the compound’s binding affinity to certain receptors or enzymes, leading to increased biological activity. The piperidin-3-yl group can also contribute to the compound’s overall pharmacokinetic properties, such as its solubility and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3-(piperidin-4-yl)-1H-indole: Similar structure but with the piperidinyl group at the 4th position.
6-Fluoro-3-(morpholin-4-yl)-1H-indole: Contains a morpholine ring instead of a piperidine ring.
6-Fluoro-3-(piperidin-3-yl)-1H-benzoxazole: Contains a benzoxazole ring instead of an indole ring.
Uniqueness
6-Fluoro-3-(piperidin-3-yl)-1H-indole is unique due to the specific positioning of the fluorine atom and the piperidin-3-yl group, which can significantly influence its biological activity and chemical properties. The presence of the fluorine atom can enhance the compound’s metabolic stability and binding affinity, making it a valuable scaffold for drug development.
Properties
IUPAC Name |
6-fluoro-3-piperidin-3-yl-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2/c14-10-3-4-11-12(8-16-13(11)6-10)9-2-1-5-15-7-9/h3-4,6,8-9,15-16H,1-2,5,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAUOTLPMYTLKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CNC3=C2C=CC(=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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